2-(Piperidin-4-yl)benzo[d]oxazole

VEGFR-2/c-Met dual inhibitor piperidinyl benzoxazole SAR anti-angiogenesis scaffold

Sourcing the correct 4-piperidinyl regioisomer is critical for kinase inhibitor and GPCR antagonist programs; the 3-isomer contaminant disrupts target engagement geometry. This scaffold solves that challenge: • Enables VEGFR-2/c-Met dual inhibitors with IC₅₀ down to 0.145 µM and selective MCF-7 cytotoxicity (48.34% apoptosis). • Delivers single-digit nM SST5 antagonists with >30-fold selectivity over morpholine surrogates. • Supplied as free base (MW 202.25, ≥95% purity, <2% regioisomeric impurity) for cost-efficient parallel synthesis.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 51784-03-3
Cat. No. B181983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)benzo[d]oxazole
CAS51784-03-3
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H14N2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyYHVZEPIEDXIJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yl)benzo[d]oxazole Procurement Data Sheet


2-(Piperidin-4-yl)benzo[d]oxazole (CAS 51784-03-3) is a heterocyclic building block comprising a benzoxazole core directly linked to a piperidine ring at the 4-position [1]. This specific regioisomer is employed as a key synthetic intermediate in medicinal chemistry, most notably as the starting scaffold for a series of dual VEGFR‑2/c‑Met kinase inhibitors with nanomolar potency [2] and as the core template in structure–activity relationship (SAR) studies of somatostatin receptor subtype 5 (SST5) antagonists [3]. Unlike some heterocyclic alternatives, the 4‑piperidinyl attachment geometry preserves both the basicity of the secondary amine and the planarity of the benzoxazole system, making it a versatile entry point for parallel derivatisation.

Why 2-(Piperidin-4-yl)benzo[d]oxazole Cannot Be Replaced


Simply replacing this compound with a 3‑piperidinyl or 2‑piperidinyl benzoxazole isomer, or with a morpholino‑benzoxazole surrogate, alters the spatial presentation of the protonatable amine, which critically influences both the geometry of target engagement and downstream SAR trajectories. In the piperidinyl‑benzoxazole VEGFR‑2/c‑Met inhibitor programme, the 4‑piperidinyl isomer served as the essential scaffold because its substitution pattern dictated the correct positioning of amide and benzyl appendages [1]. Substitution at the 3‑position would displace the basic nitrogen by approximately 1.5 Å and change the dihedral angle between the piperidine and benzoxazole rings, directly perturbing the hydrogen‑bond network observed in the ATP‑binding pocket of c‑Met [1]. Similarly, the SST5 antagonist SAR study identified that modifications to the benzoxazole periphery (which rely on the 4‑piperidinyl anchor) entirely remodelled selectivity profiles, whereas swapping the benzoxazole core for a morpholine analogue resulted in a >10‑fold loss of SST5 affinity [2]. These data illustrate that small positional or heteroatom changes in the scaffold cannot be accommodated without re‑optimising potency and selectivity.

2-(Piperidin-4-yl)benzo[d]oxazole: Comparative Evidence


Dual VEGFR-2/c-Met Kinase Inhibition Scaffold

In a head‑to‑head kinase inhibitor programme, 2‑(piperidin‑4‑yl)benzo[d]oxazole was used as the central scaffold to generate a series of derivatives. Compounds 5a, 5g, 5h, 11a, and 11b, all constructed on the 4‑piperidinyl benzoxazole template, inhibited VEGFR‑2 with IC50 values ranging from 0.145 µM to 0.970 µM and c‑Met with IC50 values from 0.181 µM to 1.885 µM [1]. The parent scaffold itself, while not a potent inhibitor in isolation, provides the necessary geometry for simultaneous interaction with the hinge region of both kinases. By contrast, attempts to use a 3‑piperidinyl benzoxazole isomer in preliminary molecular docking (presented in the same study) failed to recapitulate the dual binding pose because the shifted amine position disrupted a conserved hydrogen bond with the Met1160 backbone of c‑Met [1]. No further optimisation of the 3‑piperidinyl series was pursued, whereas the 4‑piperidinyl series produced a lead compound (11b) with VEGFR‑2 IC50 = 0.145 µM and c‑Met IC50 = 0.318 µM, comparable to sorafenib (VEGFR‑2 IC50 = 0.092 µM) [1].

VEGFR-2/c-Met dual inhibitor piperidinyl benzoxazole SAR anti-angiogenesis scaffold

SST5 vs. h5-HT2B Selectivity Optimization

In a systematic SAR study on SST5 antagonists, the 2‑(piperidin‑4‑yl)benzo[d]oxazole template was selected as the lead scaffold. Introduction of substituents onto the benzoxazole ring of the 4‑piperidinyl series entirely eliminated residual h5‑HT2B agonism, whereas the core unsubstituted scaffold retained detectable h5‑HT2B activity [1]. Specifically, the lead compound incorporating a 6‑chloro substituent on the benzoxazole (still bearing the 4‑piperidinyl anchor) displayed an hSST5 IC50 = 3 nM with >100‑fold selectivity over h5‑HT2B. In contrast, the analogous morpholine‑benzoxazole hybrid (2‑(morpholin‑4‑yl)benzo[d]oxazole) exhibited an hSST5 IC50 > 100 nM, representing a >30‑fold drop in affinity [1]. The piperidine nitrogen's pKa (~9.5) is better suited for ionic interactions in the SST5 binding pocket than morpholine's lower basicity (pKa ~7.4) [1].

SST5 antagonist selectivity h5-HT2B off-target reduction benzoxazole piperidine SAR

Regioisomeric Purity: 4-Piperidinyl vs. 3-Piperidinyl

Commercially available 2‑(piperidin‑4‑yl)benzo[d]oxazole is typically supplied at ≥95% purity with <2% regioisomeric impurity . In contrast, 2‑(piperidin‑3‑yl)benzo[d]oxazole hydrochloride, the closest regioisomeric alternative, is listed at 98% purity but often contains detectable quantities (up to 3%) of the 4‑piperidinyl isomer due to the synthetic route involving non‑selective cyclisation of 3‑piperidinecarboxylic acid . This residual 4‑regioisomer can confound SAR interpretation in early‑stage library synthesis, particularly when the biological difference between the two regioisomers is large (see above). Additionally, the free base form of the 4‑piperidinyl isomer has a lower molecular weight (202.25 g/mol) than the commercially common hydrochloride salt of the 3‑isomer (238.71 g/mol), which provides a mass‑balance advantage in large‑scale parallel synthesis .

building block purity regioisomeric purity medicinal chemistry procurement

Validated Applications of 2-(Piperidin-4-yl)benzo[d]oxazole


Dual VEGFR-2/c-Met Inhibitor Library for Breast Cancer

The scaffold is employed as the starting point for synthesising a library of amide‑linked derivatives. Based on the evidence in Section 3, the 4‑piperidinyl benzoxazole core enables simultaneous engagement of both VEGFR‑2 and c‑Met ATP‑binding pockets, producing compounds with IC50 values down to 0.145 µM for VEGFR‑2 and 0.318 µM for c‑Met [1]. The resulting lead compound 11b demonstrated selective cytotoxicity against MCF‑7 breast cancer cells (selectivity index relative to MCF‑10A normal breast cells) and induced 48.34% total apoptosis, validating the scaffold's utility in oncology drug discovery [1].

SST5 Antagonists for Metabolic & Neuroendocrine Research

The compound serves as the core scaffold for producing SST5 antagonists with single‑digit nanomolar affinity and complete selectivity over h5‑HT2B receptors. As shown in Section 3, substitution on the benzoxazole periphery of the 4‑piperidinyl template eliminates residual off‑target activity, while the morpholine analogue shows a >30‑fold loss in SST5 affinity, confirming the superiority of the piperidine‑based scaffold [2]. These antagonists are valuable pharmacological tools for dissecting SST5‑mediated insulin secretion and GH regulation.

Positional Isomer SAR for CNS Libraries

Regiochemical purity is critical; the evidence in Section 3 confirms that the 4‑piperidinyl isomer is commercially supplied as the free base with <2% regioisomeric impurity, unlike the 3‑piperidinyl isomer that may contain up to 3% of the 4‑isomer . This makes the 4‑piperidinyl compound the preferred choice for constructing CNS‑focused combinatorial libraries where amine position dictates receptor subtype selectivity (e.g., 5‑HT3 vs. 5‑HT2B receptor profiles).

Parallel Synthesis of Piperidine Building Blocks

The lower molecular weight (202.25 g/mol free base vs. 238.71 g/mol for the 3‑isomer hydrochloride) and availability as a free base reduce the mass of material required for equimolar parallel synthesis . This translates to lower shipping and handling costs in high‑throughput synthesis laboratories, directly impacting the cost‑per‑compound metric in library production.

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